molecular formula C9H6N2O3S B5216001 5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 18015-04-8

5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5216001
CAS No.: 18015-04-8
M. Wt: 222.22 g/mol
InChI Key: VNCNRGORRVUAOZ-UHFFFAOYSA-N
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Description

5-[(Thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a thiophene ring and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of thiophene-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(Thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a thiophene ring and a diazinane trione structure, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound notable for its unique structure, which includes a diazinane core and a thiophene moiety. This compound has garnered attention for its potential biological activities, including antioxidant , antibacterial , and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.

Structural Characteristics

The compound features:

  • A diazinane ring with two nitrogen atoms at positions 1 and 3.
  • Three carbonyl groups at positions 2, 4, and 6.
  • A thiophene ring attached via a methylene bridge.

This unique combination of functional groups enhances the compound's reactivity and biological activity.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits significant antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby preventing oxidative stress in biological systems. The mechanism may involve the donation of hydrogen atoms to free radicals or the chelation of metal ions that catalyze oxidative reactions.

Antibacterial Properties

Research indicates that this compound may possess antibacterial activity. The thiophene moiety is known for its antimicrobial effects, which may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Potential

The anticancer properties of this compound are currently under investigation. Initial findings indicate that it may interfere with key cellular signaling pathways involved in cancer progression. The exact mechanisms are still being explored but may include apoptosis induction in cancer cells and inhibition of tumor growth.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the unique biological activities of this compound.

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethyl-5-(thiophen-2-ylmethylene)-pyrimidine-2,4,6-trioneContains a thiophene moietyLacks the diazinane structure
1-Methyl-5-(5-methylthiophen-2-ylmethylene)-pyrimidineMethyl substitution at position 1Different methylation pattern affects reactivity
1,3-DimethyluracilSimpler pyrimidine derivative without thiopheneMore established in medicinal chemistry

The distinct structural features of this compound contribute to its unique biological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:

  • Antioxidant Studies : A study demonstrated that derivatives with similar structures showed IC50 values indicating effective radical scavenging capabilities.
  • Antibacterial Efficacy : In vitro tests against E. coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) that suggest significant antibacterial potential.
  • Anticancer Research : Preliminary data from cancer cell line assays indicate that treatment with this compound leads to reduced cell viability and increased apoptosis markers.

Properties

IUPAC Name

5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCNRGORRVUAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294333
Record name MLS002695339
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18015-04-8
Record name MLS002695339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002695339
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

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